O-(3-cyclopropylpropyl)hydroxylamine
Description
O-(3-cyclopropylpropyl)hydroxylamine is a hydroxylamine derivative characterized by a cyclopropylpropyl substituent attached to the hydroxylamine oxygen. This compound belongs to a broader class of O-substituted hydroxylamines, which are widely studied for their applications in organic synthesis, atmospheric chemistry, and derivatization protocols.
Properties
CAS No. |
2008539-30-6 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The reaction begins with 2-(vinyloxy)isoindoline-1,3-dione (15a ), which undergoes cyclopropanation under Simmons-Smith conditions (Zn-Cu couple, CH₂I₂, trifluoroacetic acid). This step installs the cyclopropane ring, yielding 2-cyclopropoxyisoindoline-1,3-dione (16a ) as a stable intermediate. Key optimizations include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Additive | CF₃COOH | 92 |
| Temperature | 0°C → rt | 89 |
| Solvent | Diethyl ether | 85 |
Substituted vinyl ethers (e.g., 15b–g ) similarly afford cyclopropoxy derivatives (16b–g ) in 80–95% yields, demonstrating the method’s versatility.
Phthalimide Cleavage and Salt Formation
The phthalimide group in 16a–g is cleaved using hydrazine hydrate (50–60%) in diethyl ether, releasing the free hydroxylamine. Subsequent treatment with HCl in ether precipitates this compound hydrochloride (17a ) as a crystalline solid. This step achieves 78–85% isolated yield and high purity (>95% by HPLC).
N-Arylation and Subsequent Functionalization
N-Arylated derivatives of this compound serve as intermediates for heterocycle synthesis. A metal-free protocol using diaryliodonium salts and Cs₂CO₃ in toluene facilitates efficient N-arylation (Table 1).
Table 1 : N-Arylation optimization with diaryliodonium triflate
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ (2.0) | Toluene | 6 | 82 |
| 2 | K₂CO₃ (2.0) | Toluene | 12 | 14 |
| 3 | Cs₂CO₃ (2.0) | DMF | 12 | <5 |
The N-arylated products (e.g., 19a–s ) undergo a one-pot-sigmatropic rearrangement/cyclization cascade in trifluoroethanol with Et₃N, yielding 2-hydroxy-tetrahydroquinolines (20a–s ) in 65–89% yields.
Comparative Analysis of Preparation Methods
Table 2 : Method comparison for this compound synthesis
| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |
|---|---|---|---|---|
| O-Alkylation | 40–60 | Moderate | 80–90 | Simplicity |
| Cyclopropanation | 75–92 | High | >95 | Gram-scale production |
| N-Arylation cascade | 65–89 | Moderate | 85–90 | Access to heterocycles |
The cyclopropanation route is superior for industrial applications due to its scalability and high purity. In contrast, N-arylation provides strategic access to complex heterocycles but requires additional steps .
Chemical Reactions Analysis
Types of Reactions
O-(3-cyclopropylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxylamine to amines.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxylamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(3-cyclopropylpropyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism by which O-(3-cyclopropylpropyl)hydroxylamine exerts its effects involves its ability to undergo [3,3]-sigmatropic rearrangement. This rearrangement facilitates the formation of N-heterocycles, which are valuable in various chemical and biological processes. The compound’s reactivity is primarily due to the cleavage of weak N-O bonds, enabling efficient transformations under mild conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Hydroxylamines
The evidence primarily details aryl- and benzyl-substituted hydroxylamines (e.g., methoxybenzyl, dimethoxybenzyl, and pentafluorobenzyl derivatives). Below is a systematic comparison based on substituent effects, synthesis, and analytical properties:
Table 1: Key Properties of O-Substituted Hydroxylamines
*Molecular weight calculated from (pentafluorobenzyl derivative).
†Estimated based on cyclopropylpropyl substituent (C₆H₁₁O₂N).
Key Observations:
Substituent Effects on Reactivity :
- Aryl-substituted hydroxylamines (e.g., dimethoxybenzyl derivatives) exhibit electronic modulation via methoxy groups, enhancing resonance stabilization of intermediates during reactions like nucleophilic additions or oxidations . In contrast, This compound ’s aliphatic substituent may reduce conjugation, favoring steric interactions in reactions.
- Perfluorinated derivatives () are highly electrophilic due to electron-withdrawing fluorine atoms, making them superior in derivatizing carbonyl compounds . The cyclopropylpropyl group, being electron-neutral, likely lacks this advantage.
Synthetic Accessibility: Aryl-substituted hydroxylamines are synthesized from pre-functionalized benzyl precursors (e.g., 3c, 3i) via straightforward alkylation or reduction steps .
Physical Properties :
- Aromatic hydroxylamines in are reported as colorless oils, with molecular weights ranging from 154–184 g/mol. The cyclopropylpropyl analog’s lower molecular weight (~157 g/mol) suggests higher volatility, which could impact storage and handling.
Analytical Characterization :
Q & A
Q. What are the standard synthetic routes for O-(3-cyclopropylpropyl)hydroxylamine?
this compound is typically synthesized via reductive amination of 3-cyclopropylpropanal (or its ketone analog) with hydroxylamine hydrochloride. This involves reacting the aldehyde with hydroxylamine under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Similar methodologies are employed for structurally related compounds like O-[2-(2-fluorophenyl)ethyl]hydroxylamine, where reductive amination ensures high regioselectivity and yield .
Q. Which purification techniques are effective for isolating this compound?
Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and HPLC (C18 reverse-phase columns with acetonitrile/water mobile phases) are commonly used. For hydroxylamine derivatives, purification must avoid prolonged exposure to oxygen or moisture to prevent decomposition. Pre-purification via recrystallization in ethanol/water mixtures can also enhance purity, as demonstrated for O-(4-chlorobenzyl)hydroxylamine derivatives .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the cyclopropylpropyl group and hydroxylamine moiety.
- Mass spectrometry (HRMS) for molecular ion verification.
- HPLC-UV with retention time comparison against synthetic standards. For example, O-[2-(2-fluorophenyl)ethyl]hydroxylamine was validated using similar protocols, with LC-MS achieving >98% purity thresholds .
Q. What are the critical storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Hydroxylamine derivatives are hygroscopic and prone to hydrolysis; anhydrous solvents (e.g., acetonitrile) are recommended for long-term storage. Stability studies on O-(cyclobutylmethyl)hydroxylamine highlight the importance of low-temperature storage to minimize decomposition .
Q. How does the cyclopropyl group influence the compound’s solubility and reactivity?
The cyclopropyl ring introduces ring strain , enhancing electrophilic reactivity at the hydroxylamine group. Solubility in polar solvents (e.g., DMSO, methanol) is moderate due to the hydrophobic cyclopropylpropyl chain. Comparative studies on O-(cyclobutylmethyl)hydroxylamine suggest that smaller cycloalkane substituents improve aqueous solubility but reduce lipid bilayer permeability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in acylation site selectivity (O- vs. N-acylation)?
Kinetic and thermodynamic studies under varying pH and solvent conditions are critical. Computational modeling (e.g., DFT calculations) can predict transition-state energies for O- or N-acylation pathways. For example, dual bifunctional catalysis mechanisms involving hydroxylamine’s oxygen and nitrogen atoms were explored for phenyl acetate reactions, revealing DG‡ barriers of 17–19 kcal/mol favoring O-acylation .
Q. How can reaction kinetics be optimized for this compound in nucleophilic substitutions?
Pseudo-first-order kinetics under controlled temperature (25–40°C) and anhydrous conditions (e.g., THF or DMF) are recommended. Monitoring via in-situ IR spectroscopy or quenching assays can track intermediates. Studies on hydroxylamine’s reaction with esters show that third-order kinetics dominate in polar aprotic solvents, with rate constants dependent on steric hindrance from substituents .
Q. What role does the cyclopropylpropyl group play in modulating enzyme inhibition?
The cyclopropyl group’s electron-withdrawing effects may enhance binding to enzyme active sites by stabilizing charge-transfer interactions. For fluorinated analogs like O-[2-(2-fluorophenyl)ethyl]hydroxylamine, fluorine’s electronegativity improved inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a cancer therapy target .
Q. How do computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to proteins like NAMPT. Key parameters include ligand torsional strain (cyclopropyl ring) and hydrogen-bonding capacity. For O-(cyclobutylmethyl)hydroxylamine, simulations highlighted hydrophobic pocket compatibility, validated by in vitro IC50 assays .
Q. What analytical challenges arise in quantifying trace degradation products?
LC-MS/MS with multiple reaction monitoring (MRM) is essential for detecting low-abundance impurities (e.g., hydroxylamine oxidation to nitroso derivatives). Degradation pathways under oxidative stress (H2O2, UV light) should be mapped using accelerated stability testing. Protocols from EPA DSSTox and ChemIDplus databases provide validated frameworks for such analyses .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk-line techniques to exclude moisture during synthesis .
- Data Validation : Cross-reference NMR shifts with PubChem’s computed spectra for structural confirmation .
- Safety Protocols : Follow GHS guidelines for handling hygroscopic and oxidative-sensitive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
